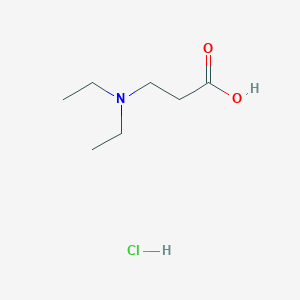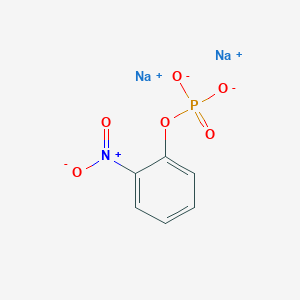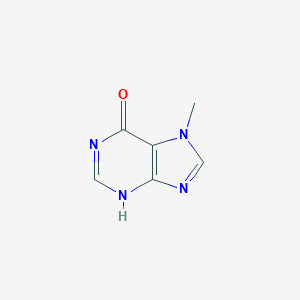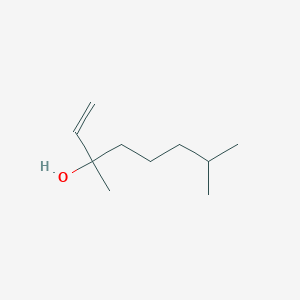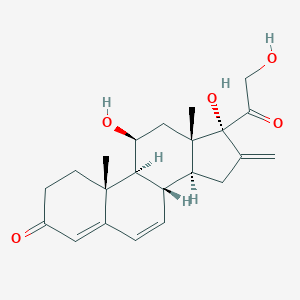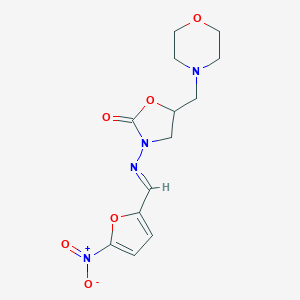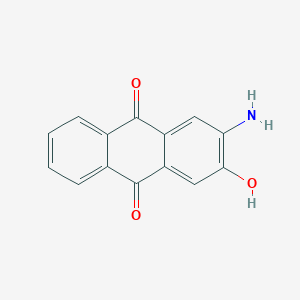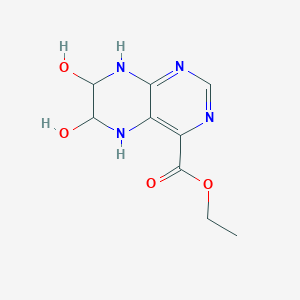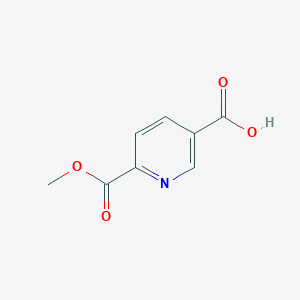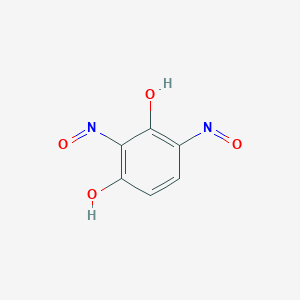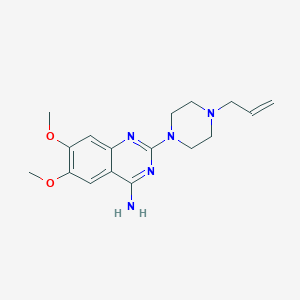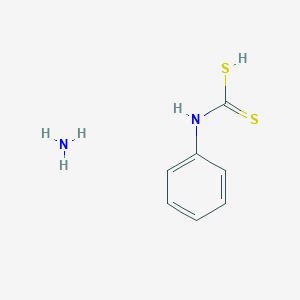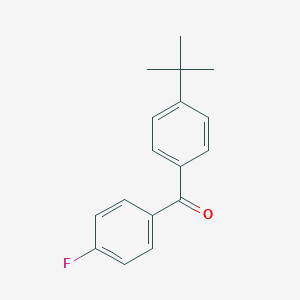
4-Tert-butyl-4'-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-4’-fluorobenzophenone is an organic compound with the molecular formula C17H17FO. It is a derivative of phenol and is widely used in the polymer industry. This compound is monofunctional and is used to control molecular weight by limiting chain growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butyl-4’-fluorobenzophenone can be synthesized from 4-fluorobenzoyl chloride and 4-tert-butylphenylboronic acid using the Suzuki-Miyaura coupling reaction. The reaction is typically carried out in the presence of caesium carbonate and tetrakis(triphenylphosphine)palladium(0) in toluene at 100°C for 16 hours .
Industrial Production Methods
The industrial production of 4-tert-butyl-4’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-4’-fluorobenzophenone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromide ions in combination with cobalt(II) acetate or cerium(III) acetate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-Tert-butyl-4’-fluorobenzophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-butyl-4’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. For example, in polymer chemistry, it acts as a chain terminator, limiting the growth of polymer chains and controlling molecular weight. In biological systems, it may interact with enzymes or receptors, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the fluorine substituent.
4-Fluorobenzophenone: Similar but lacks the tert-butyl group.
4-tert-Butylcatechol: Contains a catechol group instead of the benzophenone structure.
Uniqueness
4-Tert-butyl-4’-fluorobenzophenone is unique due to the presence of both the tert-butyl and fluorine substituents, which impart distinct chemical and physical properties. These substituents influence its reactivity, stability, and applications in various fields .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLMQWXFWFIDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640555 |
Source


|
| Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16574-58-6 |
Source


|
| Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
